molecular formula C18H16ClN3O2 B1677983 1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea CAS No. 196868-63-0

1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea

Cat. No. B1677983
M. Wt: 341.8 g/mol
InChI Key: YBLWOZUPHDKFOT-UHFFFAOYSA-N
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Description

“1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea” is also known as IGF-1R Inhibitor II . It has the molecular formula C18H16ClN3O2 and a molecular weight of 341.79 .


Molecular Structure Analysis

The molecular structure analysis usually involves the study of the compound’s NMR, IR, MS, and other spectra. While I found a reference to these spectra for the compound , the actual spectra or detailed analysis are not provided.

Scientific Research Applications

  • Thyroid Eye Disease (TED) Treatment

    • Application : IGF-1R Inhibitor II, also known as IBI311, has been accepted for the treatment of Thyroid Eye Disease (TED) by the China National Drug Administration (NMPA) . TED is an autoimmune disease that causes progressive inflammation and damage to tissues around the eyes .
    • Method : The application of IGF-1R Inhibitor II in this context is based on the results of a Phase 3 registration clinical study RESTORE-1 (CTR20223393) in subjects with TED in China .
    • Results : Significant improvements in proptosis, disease activity, and quality of life were observed in the IBI311 group compared to placebo. The overall safety profile of IBI311 was favorable, and no new safety signals were identified .
  • Cancer Treatment

    • Application : IGF-1R Inhibitor II has been intensively pursued as a kinase target in oncology . It’s being re-examined as a target for cancer therapeutics .
    • Method : The use of IGF-1R Inhibitor II in cancer treatment is still under investigation. There’s emerging interest in revisiting IGF-1R targeted therapeutics in combination-treatment protocols with predictive biomarker-driven patient-stratification .
    • Results : While no IGF-1R targeted agent is currently approved for any oncology indication, the understanding of the IGF-1R signaling cascade, its interplay with other cellular signaling pathways, and non-canonical functions of IGF-1R has now reached the point where a re-examination of IGF-1R as a target for cancer therapeutics could be productive .
  • Phosphorylation & Dephosphorylation Applications

    • Application : IGF-1R Inhibitor II is primarily used for Phosphorylation & Dephosphorylation applications .
  • Recombinant Insulin-Like Growth Factor 1 Dimers

    • Application : IGF-1R Inhibitor II is used in the study of recombinant Insulin-Like Growth Factor 1 (IGF-1) dimers . These dimers have the potential to antagonize insulin effects on the insulin receptor (IR) by simultaneously binding to two separated binding sites and blocking structural rearrangement of the IR .
    • Method : IGF-1 dimers are designed and produced in Escherichia coli, with IGF-1 monomers interlinked through their N- and C-termini, with linkers having 8, 15 or 25 amino acids .
    • Results : Some of the recombinant products were found to bind IGF-1R in low nanomolar affinities and all of them activate IGF-1R proportionally to their binding affinities .
  • Thyroid Ophthalmopathy in Graves’ Disease

    • Application : IGF-1R Inhibitor II has been noted for its overexpression in immune cells related to thyroid ophthalmopathy in Graves’ disease .
  • Brain, Thyroid and Ovarian Cancers

    • Application : IGF-1R Inhibitor II promotes growth and survival of brain, thyroid and ovarian cancers among others .

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2/h3-10H,1-2H3,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLWOZUPHDKFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173352
Record name PQ-401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea

CAS RN

196868-63-0
Record name PQ-401
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196868630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PQ-401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PQ401
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PQ-401
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3LV83S8J
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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